REACTION_SMILES
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[CH:14](=[O:15])[N:16]1[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1.[Cl:2][CH2:3][C:4]([CH3:5])([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[CH3:12].[ClH:22].[I:13].[Mg:1].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[CH2:3]([C:4]([CH3:5])([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[CH3:12])[CH:14]=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CCl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(CC=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |